molecular formula C21H22N4O2S2 B2770007 N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide CAS No. 868973-04-0

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Cat. No. B2770007
M. Wt: 426.55
InChI Key: OWNIEYDFMDAROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the steps involved in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity/basicity, reactivity with other compounds, and stability .

Scientific Research Applications

Mechanism of Formation and Biological Activity

Mechanism of the formation of 1,2,4‐thiadiazoles

Research indicates the synthesis and transformation mechanisms of compounds related to thiadiazoles, highlighting the chemical pathways and potential for creating diverse derivatives with varying biological activities (Forlani et al., 2000).

Antimicrobial Screening

Derivatives incorporating the thiadiazole ring have been synthesized and screened for their antimicrobial properties, demonstrating significant activity against a range of bacterial and fungal pathogens, suggesting potential therapeutic applications (Desai et al., 2013).

Antitumor and Anticonvulsant Properties

Antitumor Agents

Research into thiadiazole derivatives has uncovered compounds with selective cytotoxicity under hypoxic conditions, offering a pathway to targeted antitumor therapies (Palmer et al., 1996).

Anticonvulsant Development

Investigations into 1,3,4-thiadiazole derivatives have identified compounds with promising anticonvulsant activities, highlighting the potential for new therapeutic agents in the management of seizure disorders (Sych et al., 2018).

Antimicrobial and Antifungal Agents

Novel Antimicrobial Agents

The synthesis of new 2-mercaptobenzothiazolyl-2-oxoazetidines, including derivatives related to thiadiazoles, has shown notable antibacterial, antifungal, and anthelmintic activities, expanding the arsenal against microbial diseases (Srivastava et al., 2005).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety measures to be taken while handling the compound .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new synthetic routes that could be explored .

properties

IUPAC Name

2-methyl-N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-12-9-14(3)18(15(4)10-12)22-17(26)11-28-21-25-24-20(29-21)23-19(27)16-8-6-5-7-13(16)2/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNIEYDFMDAROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.